molecular formula C18H16N2O2 B075826 1,3-Bis(3-aminophenoxy)benzene CAS No. 10526-07-5

1,3-Bis(3-aminophenoxy)benzene

Cat. No. B075826
CAS RN: 10526-07-5
M. Wt: 292.3 g/mol
InChI Key: DKKYOQYISDAQER-UHFFFAOYSA-N
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Description

1,3-Bis(3-aminophenoxy)benzene is a significant compound in the field of polymer chemistry, particularly in the synthesis of high-performance polymers like polyimides, polyamides, and poly(azomethine)s. Its unique structure, featuring ether and amine functionalities, makes it a versatile monomer for designing polymers with exceptional thermal stability, mechanical strength, and chemical resistance.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

1,3-Bis(3-aminophenoxy)benzene undergoes various chemical reactions characteristic of amines and ethers. It can participate in condensation reactions with carboxylic acid derivatives to form polyamides and polyimides, exhibiting excellent thermal stability and solubility in common organic solvents. Its reactivity with anhydrides, such as trimellitic anhydride, leads to the formation of polyamide-imides with high inherent viscosities and thermal resistance, making it a valuable monomer for high-performance polymer synthesis (Chin‐Ping Yang, S. Hsiao, Ching-Der Chen, 1994).

Physical Properties Analysis

Polymers derived from 1,3-Bis(3-aminophenoxy)benzene, such as polyamide-imides, exhibit a range of physical properties including high thermal stability with minimal weight loss up to temperatures of approximately 450°C, excellent solubility in polar organic solvents, and the ability to form tough or flexible transparent films. These properties are indicative of the potential applications of these polymers in areas requiring materials with high thermal resistance and mechanical strength (Chin‐Ping Yang, S. Hsiao, Ching-Der Chen, 1994).

Scientific Research Applications

Application 1: Epoxy Resins

  • Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is used in the synthesis of multi-aromatic tetra-functional epoxy resins, which are widely used in high-performance composites due to their superior properties and processability .
  • Methods of Application : The epoxy resins are based upon the structure N,N,N,N-tetraglycidyl bis (aminophenoxy) benzene (TGAPB) with substitution varying from all meta (133 TGAPB), to meta and para (134 TGAPB), and finally to an all para substituted (144 TGAPB) structure . The hardeners used to cure resins were methyl nadic anhydride (MNA) and methyl hexahydropththalic anhydride (MTHPA) catalysed with imidazole .
  • Results or Outcomes : Increasing para substitution increased reaction rate, promoted the onset of vitrification and increased epoxide conversion. Thermal properties such as Tg and CTE both increased consistently with increasing para substitution, although thermal stability as measured via thermogravimetric analysis decreased .

Application 2: Polyimides

  • Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is used in the synthesis of polyimides .
  • Methods of Application : A novel aromatic ether diamine 1,3-bis (4-aminophenoxy)benzene (TPER) was synthesized. Four kinds of polyimides were prepared with obtained TPER, 4,4’-diaminodiphenyl (ODA), pyromellitic dianhydride (PMDA) and end capped with phthalic anhydride (PA) .
  • Results or Outcomes : The study reports on the synthesis of a family of new resin systems that are robust and easy to process and hold the potential for improved fracture properties, without compromising other advantageous properties via their inherent chemical structure rather than the use of an additive .

Application 3: Polyurethane Coatings

  • Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is a reactive monomer commonly utilized in the synthesis of polyurethane coatings .
  • Results or Outcomes : The resulting polyurethane coatings have excellent properties such as high durability, flexibility, and resistance to abrasion, making them suitable for a wide range of applications .

Application 4: Adhesives

  • Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is used in the synthesis of polyimide adhesives .
  • Results or Outcomes : The resulting adhesives have excellent heat resistance and adhesive properties, making them suitable for a wide range of applications .

Application 5: Synthetic Materials

  • Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is an intermediate compound used in the production of synthetic materials .
  • Results or Outcomes : The resulting synthetic materials have a wide range of properties and can be tailored for specific applications .

Application 6: Heat-Resistant Resin

  • Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is used in the synthesis of heat-resistant resin .
  • Results or Outcomes : The resulting heat-resistant resins have excellent heat resistance and adhesive properties, making them suitable for a wide range of applications .

Future Directions

1,3-Bis(3-aminophenoxy)benzene is an intermediate compound used in the production of synthetic materials, such as PI (polyimide) films and polyimide materials . It holds potential for improved fracture properties, without compromising other advantageous properties via their inherent chemical structure .

properties

IUPAC Name

3-[3-(3-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKYOQYISDAQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065109
Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3-aminophenoxy)benzene

CAS RN

10526-07-5
Record name 1,3-Bis(3-aminophenoxy)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis-
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Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
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Record name Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis-
Source EPA DSSTox
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Record name 3,3'-[m-phenylenebis(oxy)]dianiline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer were fed 1,3-bis(3-aminophenoxy)-5-chlorobenzene (8.2 g, 0.025 mol), 5% Pd-C (made by Japan Engelhardt Co.) (0.25 g), sodium formate (4.3 g, 0.063 mol) and 60% aqueous solution of isopropanol (50 ml), and reaction was carried out under reflux with stirring for 5 hours. After completion of the reaction, the catalyst was removed by filtering while hot, followed by cooling to deposit colorless, prismatic crystals, which were filtered and dried to obtain 1,3-bis(3-aminophenoxy)benzene (6.6 g, yield 90.3%). The purity according to high rate liquid chromatography was 99%. M.P.: 105°~107° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
K Kaleem, F Chertok, S Erhan - Journal of Polymer Science …, 1989 - Wiley Online Library
A novel oligomeric compound has been synthesized by reacting 1,3 bis‐(3‐aminophenoxy)‐benzene (APB) with p‐benzoquinone. A dark reddish brown product has been …
Number of citations: 0 onlinelibrary.wiley.com
MW Beltz, FW Harris - High Performance Polymers, 1995 - elibrary.ru
A series of para-catenated aromatic diamines containing oxyalkylene linkages, ie, 1, 2-bis (4-aminophenoxy) ethane, bis [2-(4-aminophenoxy) ethyl] ether, 1, 2-bis [2-(4-aminophenoxy) …
Number of citations: 0 elibrary.ru
TM Keller - Polymer, 1993 - Elsevier
A new imide-containing phthalonitrile resin has been synthesized and studied by thermal analysis. The initially formed di(amic acid) phthalonitrile intermediate, which was synthesized …
Number of citations: 0 www.sciencedirect.com
JB Baek - 2005 - scholarworks.unist.ac.kr
ScholarWorks: In-Situ polymerization of 6FDA and 1,3-bis(3-aminophenoxy)benzene in the presence of amine-functionalized vapor-grown carbon nanofibers Scholarworks@UNIST menu …
Number of citations: 0 scholarworks.unist.ac.kr
M Ree, DY Yoon - 1994 - ACS Publications
Rodlike (or semirigid), flexible polyimide semi-interpenetrating polymer network composites were prepared by solution mixing of flexible precursors of rodlike poly(p-phenylene …
Number of citations: 0 pubs.acs.org
J Gutiérrez, A Lasheras, JM Barandiarán… - Key Engineering …, 2013 - Trans Tech Publ
Piezoelectricity in amorphous polymers is mainly due to the orientation polarization of the molecular dipoles. Aromatic polyimides are high-performance polymeric materials possessing …
Number of citations: 0 www.scientific.net
A Maceiras, P Martins, R Gonçalves, G Botelho… - European Polymer …, 2015 - Elsevier
The use of polymer based magnetoelectric materials for sensing and actuation applications has been the subject of increasing scientific and technological interest. One of the …
Number of citations: 0 www.sciencedirect.com
SB Sastri, TM Keller - Journal of Polymer Science Part A …, 1998 - Wiley Online Library
Phthalonitrile monomers can be polymerized thermally in the presence of small amounts of curing agents into thermosetting polymers. The thermosets exhibit outstanding thermo‐…
Number of citations: 0 onlinelibrary.wiley.com
TM Keller - Chemistry of materials, 1994 - ACS Publications
Multiple aromatic ether-linked phthalonitrile polymers have been synthesized and characterized. The oligomeric monomers are prepared from reaction of an excess amount of a …
Number of citations: 0 pubs.acs.org
T Sasaki, H Moriuchi, S Yano, R Yokota - Polymer, 2005 - Elsevier
In order to obtain thermoplastic (before curing) and thermosetting (after curing) polyimides with high T g for adhesive film, we prepared novel polyimides having phenylethynyl group in …
Number of citations: 0 www.sciencedirect.com

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